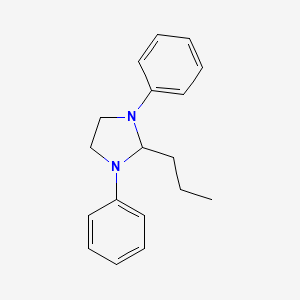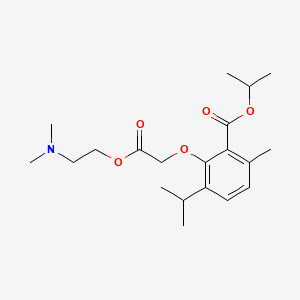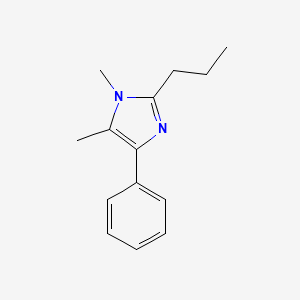
1,5-Dimethyl-4-phenyl-2-propyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- is a substituted imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of methyl, phenyl, and propyl substituents at specific positions on the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.
Aplicaciones Científicas De Investigación
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparación Con Compuestos Similares
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- can be compared with other similar imidazole derivatives, such as:
IMIDAZOLE, 1-METHYL-4-PHENYL-2-PROPYL-: This compound has a similar structure but lacks the additional methyl group at the 5-position. It may exhibit different biological activities and chemical reactivity.
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-: This compound lacks the propyl group at the 2-position, which may affect its overall properties and applications.
IMIDAZOLE, 1,5-DIMETHYL-2-PROPYL-: This compound lacks the phenyl group at the 4-position, leading to differences in its chemical and biological behavior.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-phenyl-2-propylimidazole |
InChI |
InChI=1S/C14H18N2/c1-4-8-13-15-14(11(2)16(13)3)12-9-6-5-7-10-12/h5-7,9-10H,4,8H2,1-3H3 |
Clave InChI |
KQQJSOVHIYTZFN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(N1C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


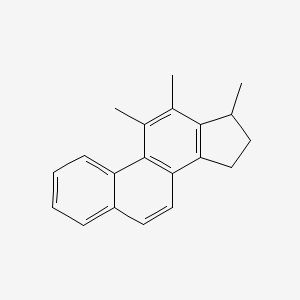
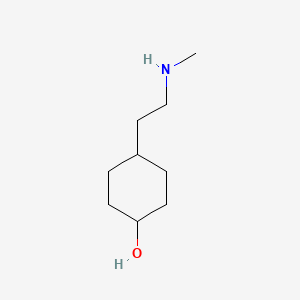
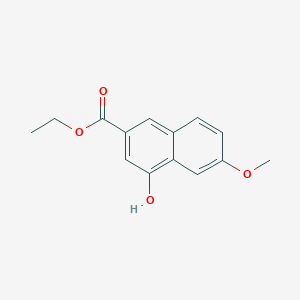

![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
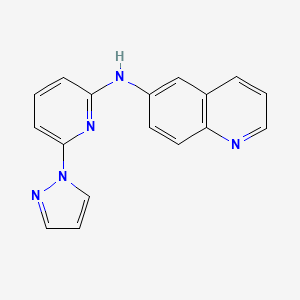
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

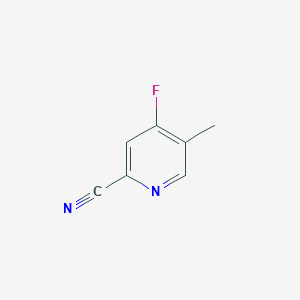
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)


